molecular formula C19H19ClN2O3 B296564 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B296564
M. Wt: 358.8 g/mol
InChI Key: XXYAECRMLRHHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEPC, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound belongs to the family of pyrrolidine carboxamide derivatives, which have been found to have various pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are known to play a role in the development of inflammatory diseases and cancer.
Biochemical and Physiological Effects
Studies have shown that 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity for COX-2 inhibition, which makes it a potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1. However, 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to have low solubility and poor bioavailability, which may limit its effectiveness as a drug.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, including the development of more effective synthesis methods to improve its solubility and bioavailability. Further studies are also needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, research on the structure-activity relationship of 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide and related compounds may lead to the development of more potent and selective inhibitors of COX-2 and other targets.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-chlorobenzaldehyde with 3-ethoxyaniline to form 1-(4-chlorophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that 1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O3/c1-2-25-17-5-3-4-15(11-17)21-19(24)13-10-18(23)22(12-13)16-8-6-14(20)7-9-16/h3-9,11,13H,2,10,12H2,1H3,(H,21,24)

InChI Key

XXYAECRMLRHHIL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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